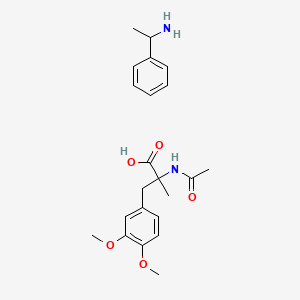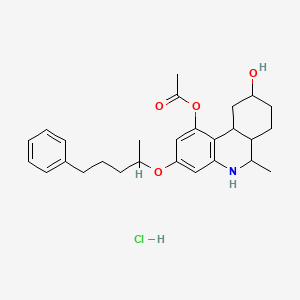
Nantradol HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nantradol hydrochloride is a potent synthetic cannabinoid analog known for its powerful analgesic properties. It has been extensively studied for its potential therapeutic applications, particularly in pain management. Unlike traditional opioids, nantradol hydrochloride offers a unique mechanism of action, making it a subject of interest in both pharmacological research and clinical studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nantradol hydrochloride involves multiple steps, starting from the basic phenanthridinone structure. The key steps include:
Hydroxylation: Introduction of a hydroxyl group to the phenanthridinone core.
Methylation: Addition of a methyl group to enhance the compound’s stability and bioavailability.
Acetylation: Formation of an acetate ester to improve the compound’s solubility and pharmacokinetic properties.
Industrial Production Methods: Industrial production of nantradol hydrochloride typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often employing advanced chromatographic methods for purification. Reaction conditions are carefully controlled to ensure consistency and reproducibility .
化学反应分析
Types of Reactions: Nantradol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of nantradol hydrochloride, each with distinct pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
科学研究应用
Nantradol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on cannabinoid activity.
Biology: Investigated for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Explored as a potential analgesic for chronic pain management, with studies indicating its efficacy in reducing pain without the severe side effects associated with opioids.
Industry: Utilized in the development of new synthetic cannabinoids for therapeutic use.
作用机制
Nantradol hydrochloride exerts its effects primarily through its interaction with cannabinoid receptors (CB1 and CB2) in the central nervous system. By binding to these receptors, it modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects. The compound’s unique structure allows it to activate these receptors more effectively than other cannabinoids, resulting in potent analgesic properties .
相似化合物的比较
Levonantradol: Another synthetic cannabinoid with similar analgesic properties but different pharmacokinetic profiles.
Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used for its antiemetic and analgesic effects.
Nabilone: A synthetic cannabinoid used to treat nausea and vomiting caused by chemotherapy.
Uniqueness: Nantradol hydrochloride stands out due to its higher potency and unique mechanism of action. Unlike other cannabinoids, it exhibits minimal tolerance development, making it a promising candidate for long-term pain management .
属性
分子式 |
C27H36ClNO4 |
|---|---|
分子量 |
474.0 g/mol |
IUPAC 名称 |
[9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H |
InChI 键 |
NSOGAHPJIFTUHV-UHFFFAOYSA-N |
规范 SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)
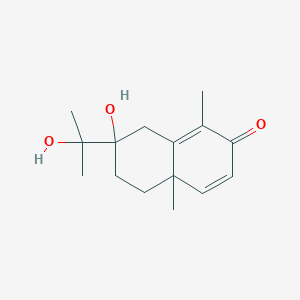
![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
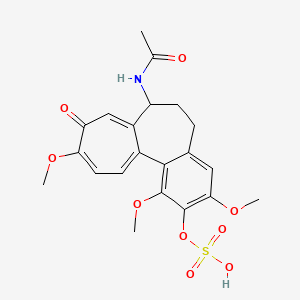
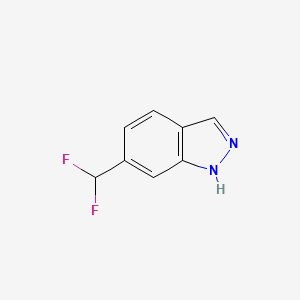
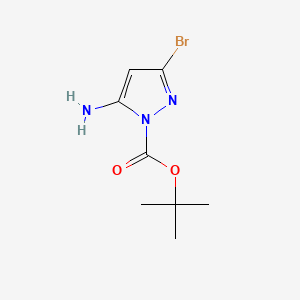

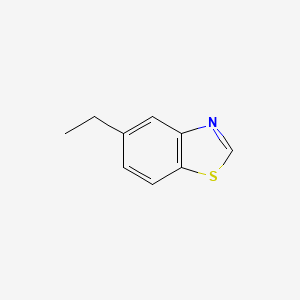
![7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12292556.png)

![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12292562.png)
![3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)
![tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B12292580.png)
